Cas no 1022658-35-0 (Pyridine, 3-methyl-5-(methylthio)-)

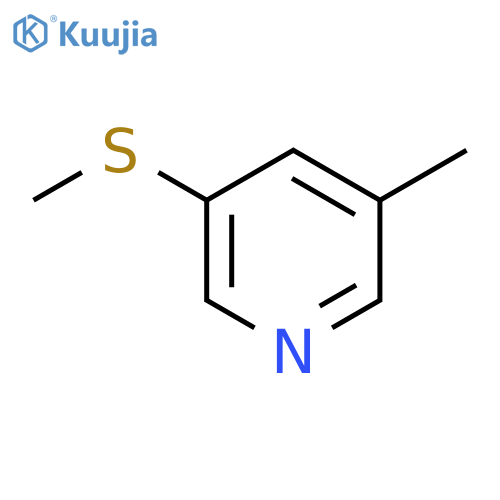

1022658-35-0 structure

商品名:Pyridine, 3-methyl-5-(methylthio)-

Pyridine, 3-methyl-5-(methylthio)- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 3-methyl-5-(methylthio)-

-

- MDL: MFCD28334815

- インチ: 1S/C7H9NS/c1-6-3-7(9-2)5-8-4-6/h3-5H,1-2H3

- InChIKey: HQPONQYZKJORBZ-UHFFFAOYSA-N

- ほほえんだ: S(C)C1=CN=CC(C)=C1

計算された属性

- せいみつぶんしりょう: 139.04557046g/mol

- どういたいしつりょう: 139.04557046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 85

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.2

- 疎水性パラメータ計算基準値(XlogP): 1.7

Pyridine, 3-methyl-5-(methylthio)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 224051-1g |

3-Methyl-5-(methylthio)pyridine, 95% min |

1022658-35-0 | 95% | 1g |

$1575.00 | 2023-09-06 | |

| Matrix Scientific | 224051-500mg |

3-Methyl-5-(methylthio)pyridine, 95% min |

1022658-35-0 | 95% | 500mg |

$924.00 | 2023-09-06 |

Pyridine, 3-methyl-5-(methylthio)- 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1022658-35-0 (Pyridine, 3-methyl-5-(methylthio)-) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬